![molecular formula C23H17Cl2N3O3 B11986944 7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 302914-22-3](/img/structure/B11986944.png)
7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic compound characterized by a fused pyrazolo-oxazine-benzene core. Key structural features include:
- Geminal substitution at position 5: A methyl group and a 4-nitrophenyl moiety, which may induce steric and electronic effects distinct from analogs with single substituents.
- Phenyl group at position 2, contributing to aromatic stacking interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-c][1,3]oxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The chloro, methyl, nitrophenyl, and phenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors . The use of microreactors also minimizes the generation of waste and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of chloro groups can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapies. Its structural features allow it to interact with specific biological targets involved in cancer progression. For instance, derivatives of this compound have shown selective inhibition of kinases associated with tumor growth. A study demonstrated that modifications at certain positions on the molecule can enhance its potency against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values that suggest it could serve as a lead compound for developing new antibiotics .
Materials Science Applications
Polymer Chemistry
In materials science, 7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is used as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's overall stability and performance under various environmental conditions .
Nanotechnology
The compound has potential applications in nanotechnology, particularly in the development of nanocomposites. Its unique chemical structure allows for functionalization that can lead to improved interaction with nanoparticles, enhancing their properties for use in electronics and photonics .
Synthetic Applications
Reagent in Organic Synthesis
As a versatile reagent, this compound facilitates various organic reactions. It serves as an important intermediate in the synthesis of more complex molecules, including other heterocycles and biologically active compounds. Its ability to undergo multiple reaction pathways makes it valuable in synthetic organic chemistry .
Case Study 1: Anticancer Activity
A research team synthesized several derivatives of this compound and evaluated their anticancer properties against various cell lines. The results indicated that certain modifications led to enhanced activity against breast and lung cancer cells compared to standard chemotherapy agents.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial applications, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that specific derivatives exhibited lower MIC values than traditional antibiotics like ciprofloxacin, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine with structurally related pyrazolo[1,5-c][1,3]benzoxazine derivatives:
Key Observations:
- Geminal vs. Single Substitution : The target compound’s C5 geminal substitution (methyl and 4-nitrophenyl) is rare compared to analogs with single substituents (e.g., 4-chlorophenyl in ). This may alter conformational flexibility and intermolecular interactions.
Physicochemical Properties
Data from related compounds suggest trends influenced by substituents:
- Nitro Groups : Compounds with 4-nitrophenyl substituents (e.g., ) typically exhibit higher melting points due to increased polarity and intermolecular interactions.
- Chloro Substitution : Dichloro analogs (e.g., ) are less soluble in aqueous media but more soluble in organic solvents like dichloromethane.
Spectroscopic Trends
Biological Activity
7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with potential pharmacological applications. This article reviews its biological activities based on recent research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C23H17Cl2N3O3 and is characterized by a unique arrangement of chlorinated and nitro-substituted phenyl groups along with a benzo[e]pyrazolo structure. Its chemical properties contribute to its biological activity.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, several studies have reported that compounds with similar frameworks exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. The compound's structure suggests it may also inhibit these enzymes effectively. In one study, derivatives showed IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition .
Anticancer Properties
There is emerging evidence that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar moieties have been tested against various cancer cell lines and demonstrated significant cytotoxicity. The mechanism often involves the induction of apoptosis in cancer cells . Although specific data on this compound is scarce, its structural analogs warrant further investigation into its anticancer potential.
Study 1: Synthesis and Biological Evaluation
A study synthesized several pyrazole derivatives and evaluated their biological activities. Among them, compounds with a similar framework to this compound showed promising anti-inflammatory properties with IC50 values comparable to standard drugs like diclofenac .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of pyrazole derivatives against common pathogens. The results indicated that certain substitutions on the pyrazole ring significantly enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that modifications similar to those in our compound could yield effective antimicrobial agents .
Data Table: Summary of Biological Activities
Properties
CAS No. |
302914-22-3 |
---|---|
Molecular Formula |
C23H17Cl2N3O3 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
7,9-dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-23(15-7-9-17(10-8-15)28(29)30)27-21(13-20(26-27)14-5-3-2-4-6-14)18-11-16(24)12-19(25)22(18)31-23/h2-12,21H,13H2,1H3 |
InChI Key |
SJJAGJCMTQKWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C(=CC(=C4)Cl)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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